Methyl 1-(1-phenylethyl)azetidine-2-carboxylate
Description
Methyl 1-(1-phenylethyl)azetidine-2-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is substituted at the nitrogen atom with a 1-phenylethyl group and at the second position of the ring with a methyl ester (COOCH₃). This structure confers chirality due to the stereogenic centers in both the azetidine ring and the 1-phenylethyl substituent, making it a valuable chiral building block in asymmetric synthesis . Its applications span medicinal chemistry, particularly in the development of bioactive molecules such as sphingoid analogs and amino acid derivatives, where stereochemical control is critical .
Properties
IUPAC Name |
methyl 1-(1-phenylethyl)azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(11-6-4-3-5-7-11)14-9-8-12(14)13(15)16-2/h3-7,10,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYIXIBSKQXTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borane-Mediated Stereochemical Control
A landmark approach involves the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles using lithium diisopropylamide (LDA) and borane (BH₃) complexes. Tayama and Nakanome demonstrated that treating diastereomerically pure borane complexes (e.g., (1S,2S,1′S)-4b ) with LDA at −78°C followed by benzyl bromide enables α-benzylation with 72% yield and a diastereomeric ratio (dr) of 36:1. The borane adduct stabilizes the transition state, favoring Re-face attack of the electrophile due to steric hindrance from the 1′-aryl group (Figure 1).
Mechanistic Insights :
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Borane coordination to the nitrile nitrogen increases the acidity of the α-proton, facilitating deprotonation by LDA.
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The (S)-1-phenylethyl group induces a staggered conformation, directing alkylation to the less hindered face.
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Post-alkylation, the borane complex is decomposed using methanol, yielding the free azetidine product.
Substrate Scope and Limitations
This method accommodates diverse electrophiles, including benzyl bromides and allylic halides. However, sterically demanding substrates (e.g., neopentyl bromide) exhibit reduced yields (<50%) due to unfavorable steric interactions. The protocol is incompatible with ester-protected azetidines, necessitating alternative strategies for carboxylate derivatives.
Cyclization of γ-Butyrolactone Derivatives
Ring-Opening and Esterification
A scalable route begins with γ-butyrolactone, which undergoes ring-opening with (S)-1-phenylethylamine in methanol to form methyl 4-amino-2-hydroxybutanoate. Subsequent treatment with thionyl chloride induces cyclization to the azetidine ring, followed by esterification with methyl chloroformate.
Optimization Challenges :
Diastereomeric Resolution
Chromatographic separation on silica gel (n-hexane/EtOAc = 7:1) resolves the (2S,1′S) and (2R,1′S) diastereomers, with the former eluting first due to reduced polarity. Recrystallization from acetonitrile further enhances enantiomeric purity (>99% ee).
Palladium-Catalyzed Hydrogenation of Azetines
Donor–Acceptor Azetine Precursors
Cu(I)-catalyzed cycloaddition of N-sulfilimines and enoldiazoacetates generates donor–acceptor azetines, which are hydrogenated over Pd/C to yield azetidine-2-carboxylates. For example, hydrogenation of methyl azetine-2-carboxylate under 2 MPa H₂ at 35°C for 20 hours affords methyl 1-(1-phenylethyl)azetidine-2-carboxylate in 82% yield with >20:1 dr.
Key Advantages :
Substrate-Dependent Selectivity
Fluorinated analogs exhibit reduced diastereocontrol (dr = 7:1–10:1), attributed to destabilizing dipole interactions during hydrogen adsorption. Unsubstituted azetines yield racemic products, underscoring the necessity of steric guidance for stereoselectivity.
Comparative Analysis of Synthetic Routes
Cost-Benefit Considerations :
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The borane method requires expensive LDA but achieves superior dr.
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γ-Butyrolactone routes are economical but necessitate diastereomer separation.
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Hydrogenation offers operational simplicity but depends on azetine accessibility.
Chemical Reactions Analysis
Reaction with Organolithium Reagents
The compound undergoes α-lithiation followed by electrophilic trapping, enabling C-2 functionalization:
| Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Benzyl bromide | 2-Benzylazetidine-2-carbonitrile | 72 | 97:3 (2S:2R) |
| Allyl bromide | 2-Allyl derivative | 65 | 95:5 |
Mechanistic Insights :
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Deprotonation at C-2 by LDA (Lithium Diisopropylamide) forms a lithiated intermediate stabilized by the azetidine nitrogen lone pair .
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Kinetic control dominates due to low reaction temperatures (−78°C), favoring the trans-diastereomer (ΔG‡ difference ~10 kJ/mol) .
Diastereoselective Alkylation via N-Borane Complexes
Formation of N-borane adducts enhances reactivity and selectivity:
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Borane complexation with BH·THF stabilizes the azetidine ring .
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Alkylation with electrophiles (e.g., benzyl bromide) proceeds with high diastereoselectivity (dr up to 97:3) .
Example :
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Substrate : (2S,1'S)-N-Borane complex of Methyl 1-(1-phenylethyl)azetidine-2-carboxylate.
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Conditions : LDA, −78°C, THF.
Stereochemical Analysis and Resolution
The stereochemistry at C-2 and C-1' governs reactivity:
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Enantioselective synthesis leverages chiral (S)-1-phenylethylamine to induce asymmetry .
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NMR coupling constants (e.g., J = 13.1 Hz for CHPh) confirm stereochemical assignments .
Comparison of Diastereomers :
| Parameter | (2S,1'S) Isomer | (2R,1'S) Isomer |
|---|---|---|
| Specific Rotation | +24° | −18° |
| Chromatographic R | 0.45 | 0.38 |
Scientific Research Applications
Synthesis and Derivatives
The compound is synthesized through various methods, including the diastereoselective α-alkylation of azetidine derivatives. Recent studies have demonstrated its utility in producing optically active azetidine derivatives with potential therapeutic applications.
Synthesis Methodology
- Starting Materials : The synthesis often begins with chiral 1-arylethylamines.
- Reagents : Use of N-borane complexes and bases such as lithium diisopropylamide (LDA).
- Conditions : Reactions typically occur at low temperatures (-78 °C) to enhance selectivity.
Applications in Medicinal Chemistry
Methyl 1-(1-phenylethyl)azetidine-2-carboxylate is primarily explored for its potential as a precursor in synthesizing biologically active compounds, particularly in the development of pharmaceuticals targeting various diseases.
Case Studies
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Anticancer Activity :
- A study investigated the anticancer properties of azetidine derivatives synthesized from this compound. Compounds derived from this azetidine exhibited significant cytotoxicity against leukemia cell lines, demonstrating an inhibition value of up to 84.19% against MOLT-4 cells .
- Another derivative showed a notable inhibition ratio of 72.11% against CNS cancer cell lines .
- Neuropharmacological Applications :
Data Tables
| Compound Name | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| This compound | Diastereoselective α-Alkylation | 72% | Anticancer (Leukemia) |
| α-Benzylated Azetidine Derivative | N-borane Complex Formation | 72% | Anticancer (CNS) |
Mechanism of Action
The mechanism of action of Methyl 1-(1-phenylethyl)azetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Aziridine Analogs
Aziridine analogs, such as methyl 1-(1-phenylethyl)aziridine-2-carboxylate , share structural similarities but differ in ring size (3-membered vs. 4-membered). Key distinctions include:
- Reactivity : Aziridines exhibit higher ring strain, leading to greater reactivity in nucleophilic ring-opening reactions compared to azetidines . For example, aziridine derivatives undergo regioselective ring-opening with hydrazides (e.g., NBSH) at higher yields (95%) under mild conditions, a process less efficient in azetidines due to reduced strain .
- Synthesis : Aziridines are often synthesized via oxidation-Wittig reaction cascades (e.g., Swern oxidation followed by Wittig olefination), yielding olefinic intermediates like (E)-methyl 3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)acrylate . Azetidines require alternative methods, such as ring-expansion or strain-driven cyclization.
- Applications : Aziridines are precursors to γ-aziridinyl ketones and ceramide analogs , while azetidines are preferred for stable scaffolds in drug discovery due to their lower strain and enhanced metabolic stability .
Comparison with Other Azetidine Derivatives
Azetidine derivatives with varying N-substituents highlight the impact of steric and electronic effects:
- Steric Effects : The tert-butyl group in methyl 1-tert-butylazetidine-2-carboxylate introduces significant steric bulk, limiting conformational flexibility and enhancing selectivity in catalytic reactions .
- Electronic Effects : The benzyl group in methyl 1-benzylazetidine-2-carboxylate enables π-π stacking interactions, advantageous in targeting aromatic residues in enzyme binding pockets .
- Chirality: The 1-phenylethyl substituent in the target compound provides a chiral environment critical for enantioselective synthesis, a feature less pronounced in non-aromatic substituents like tert-butyl .
Biological Activity
Methyl 1-(1-phenylethyl)azetidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
1. Chemical Structure and Synthesis
This compound belongs to a class of compounds known as azetidines, which are characterized by a four-membered nitrogen-containing ring. The synthesis of this compound typically involves the alkylation of azetidine derivatives or the cyclization of suitable precursors. For instance, the synthesis can be achieved through the reaction of (S)-1-(1-phenylethyl)amine with methyl acrylate under specific conditions to yield the desired azetidine derivative .
2.1 Antitumor Activity
Research has indicated that azetidine derivatives exhibit significant antitumor properties. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. One study demonstrated that azetidine-containing compounds could inhibit cell proliferation effectively, with some derivatives showing IC50 values in the nanomolar range against A549 (lung cancer) and HCT116 (colon cancer) cell lines .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| TZT-1027 | A549 | 2.2 |
| TZT-1027 | HCT116 | 2.1 |
| This compound | Various | TBD |
The mechanism through which this compound exerts its antitumor effects may involve apoptosis induction and cell cycle arrest. Studies suggest that these compounds can trigger apoptotic pathways by increasing the Bax/Bcl-2 ratio, leading to enhanced cell death in malignant cells .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. Variations in substituents on the phenyl group or modifications to the azetidine ring can significantly alter potency and selectivity against cancer cells. For example, introducing electron-withdrawing groups on the phenyl ring has been shown to enhance cytotoxicity .
4.1 In Vivo Studies
In vivo studies using xenograft models have provided insights into the therapeutic potential of this compound. Administration of this compound at varying dosages resulted in tumor growth inhibition without significant toxicity observed at lower doses . These findings support further exploration into its clinical applications.
4.2 Comparative Analysis with Other Azetidines
A comparative analysis with other azetidine derivatives reveals that while many exhibit antitumor activity, this compound stands out due to its favorable pharmacokinetic properties and lower toxicity profile compared to traditional chemotherapeutics.
5. Conclusion
This compound demonstrates promising biological activity, particularly in antitumor applications. Its synthesis is achievable through established methods, and ongoing research into its mechanism of action and SAR will likely enhance its therapeutic potential. Future studies should focus on optimizing its efficacy and exploring its use in combination therapies for improved cancer treatment outcomes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 1-(1-phenylethyl)azetidine-2-carboxylate, and what yields can be expected?
- Methodological Answer : The compound is synthesized via multi-step protocols. A general approach involves:
- Step 1 : Sulfonylation of the azetidine nitrogen using a reagent like 4-methoxyphenylsulfonyl chloride, followed by esterification to introduce the carboxylate group .
- Step 2 : Alkylation with 1-phenylethyl groups under controlled conditions (e.g., using chiral catalysts or stoichiometric bases) to ensure regioselectivity .
- Purification : Column chromatography (e.g., cyclohexane/EtOAc gradients) achieves high purity, with yields ranging from 32% to 98% depending on substituents and reaction conditions .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and stereochemistry. Key signals include deshielded carbonyl carbons (~170 ppm in 13C NMR) and splitting patterns for the azetidine ring protons (e.g., coupling constants of 6–8 Hz for adjacent Hs) .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., observed m/z 292.0587 vs. calculated 292.0614 for C12H15NO4S + Na) .
- IR Spectroscopy : Confirms ester carbonyl stretches (~1747 cm⁻¹) and sulfonyl group vibrations (~1340 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data observed during the synthesis of derivatives?
- Methodological Answer : Contradictions in coupling constants or chemical shifts often arise from:
- Diastereomer Formation : Use chiral chromatography or derivatization with chiral auxiliaries to separate enantiomers .
- Conformational Flexibility : Variable-temperature NMR can identify dynamic processes (e.g., ring puckering in azetidine) .
- Impurity Interference : Compare experimental data with computational predictions (DFT calculations for expected shifts) .
Q. What factors govern the regioselective ring-opening reactions of this compound?
- Methodological Answer : Regioselectivity is influenced by:
- Ring Strain : The four-membered azetidine ring undergoes strain-driven openings, favoring nucleophilic attack at the less hindered carbon .
- Catalytic Systems : Transition-metal catalysts (e.g., Au or Pd) direct reactivity; for example, gold catalysts promote alkyne insertions at specific positions .
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance electrophilicity at adjacent carbons, guiding attack .
Q. How is stereochemical control achieved during the synthesis of this compound?
- Methodological Answer :
- Chiral Pool Strategy : Use enantiopure starting materials (e.g., (R)- or (S)-1-phenylethylamine) to transfer chirality to the azetidine core .
- Asymmetric Catalysis : Chiral ligands (e.g., BINOL derivatives) in transition-metal complexes induce stereoselective alkylation or ring-closing steps .
- Kinetic Resolution : Enzymatic or chemical methods selectively process one enantiomer, as seen in aziridine-based syntheses .
Q. What mechanistic insights explain the structural diversity of products derived from this compound?
- Methodological Answer : Mechanistic studies (e.g., isotopic labeling or trapping intermediates) reveal:
- Ring-Opening Pathways : Azetidine rings undergo nucleophilic attack or [2+2] cycloadditions, producing amino alcohols or fused bicyclic structures .
- Rearrangements : Acidic conditions may trigger Wagner-Meerwein shifts, altering substituent positions .
- Cross-Coupling Reactivity : Palladium-mediated couplings (e.g., Suzuki-Miyaura) enable diversification of the phenyl or ester groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
